molecular formula C6H10N2O B2426835 (1S)-1-(1-Methylimidazol-2-yl)ethanol CAS No. 1568062-65-6

(1S)-1-(1-Methylimidazol-2-yl)ethanol

Cat. No.: B2426835
CAS No.: 1568062-65-6
M. Wt: 126.159
InChI Key: RZNHHGMCDDENDY-YFKPBYRVSA-N
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Description

(1S)-1-(1-Methylimidazol-2-yl)ethanol is an organic compound characterized by the presence of an imidazole ring substituted with a methyl group at the 1-position and an ethanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-Methylimidazol-2-yl)ethanol typically involves the reaction of 1-methylimidazole with an appropriate aldehyde or ketone, followed by reduction. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent to convert the intermediate imidazole derivative to the desired ethanol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-Methylimidazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, where the methyl group or other substituents can be replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole ketones or aldehydes, while substitution reactions can produce a variety of imidazole derivatives.

Scientific Research Applications

(1S)-1-(1-Methylimidazol-2-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1S)-1-(1-Methylimidazol-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the activity of enzymes or receptors. The ethanol group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: Lacks the ethanol group, making it less polar and potentially less bioavailable.

    2-Methylimidazole: The methyl group is positioned differently, which can affect its reactivity and interactions with biological targets.

    Imidazole: The parent compound without any substituents, used widely in various chemical and biological applications.

Uniqueness

(1S)-1-(1-Methylimidazol-2-yl)ethanol is unique due to the presence of both the imidazole ring and the ethanol group, which confer specific chemical properties and potential biological activities. Its stereochemistry (1S) also adds to its uniqueness, potentially influencing its interactions with chiral environments in biological systems.

Properties

IUPAC Name

(1S)-1-(1-methylimidazol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(9)6-7-3-4-8(6)2/h3-5,9H,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNHHGMCDDENDY-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=CN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1568062-65-6
Record name (1S)-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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